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Compound of Interest

Compound Name: Vicriviroc Malate

cat. No.: 81683829

An in-depth technical guide on the discovery and development of Vicriviroc Malate for
researchers, scientists, and drug development professionals.

Abstract

Vicriviroc (formerly SCH 417690) is a potent, orally bioavailable small-molecule antagonist of
the C-C chemokine receptor 5 (CCR5).[1][2] Developed by Schering-Plough, it was identified
as a promising candidate for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1)
infection.[1][3] Vicriviroc functions as an entry inhibitor, allosterically binding to the CCRS5 co-
receptor and preventing the entry of R5-tropic HIV-1 into host cells.[4][5][6] This document
provides a comprehensive technical overview of the discovery, mechanism of action, preclinical
and clinical development, and resistance profile of Vicriviroc Malate. It includes detailed
experimental protocols, quantitative data summaries, and visualizations of key pathways and
processes.

Discovery of Vicriviroc

The development of CCR5 antagonists as a therapeutic strategy for HIV-1 was spurred by the
observation that individuals with a homozygous 32-base-pair deletion in the CCR5 gene
(CCR5-A32) are highly resistant to infection by R5-tropic HIV-1 strains.[1] The initial lead
compound identified by Schering-Plough was SCH-C (SCH 351125), one of the first small-
molecule CCR5 antagonists.[1][2] While SCH-C demonstrated effective inhibition of HIV-1
replication, its development was hampered by a dose-dependent prolongation of the corrected
cardiac QT interval (QTc).[1][7]
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This led to a search for alternative compounds with improved antiviral and pharmacokinetic
properties.[1] Vicriviroc was discovered through high-throughput screening and extensive
structure-activity relationship (SAR) analysis of a series of piperizine core compounds.[1][2] It
exhibited improved antiviral potency and a more favorable safety profile compared to SCH-C,
notably a diminished affinity for the human ether a-go-go related gene (hERG) ion channel,
suggesting a reduced potential for cardiac effects.[2][3][7]

Table 1: Chemical and Physical Properties of Vicriviroc

Property Value Reference

5-({4-[(3S)-4-{2-methoxy-1-[4-
(trifluoromethyl)phenyl]ethyl}-3-
methylpiperazin-1-yl]-4-

IUPAC Name yp'p % yll ]
methylpiperidin-1-
yl}carbonyl)-4,6-

dimethylpyrimidine

SCH 417690, SCH-D, MK-

Other Names 2690 [1][8]
Chemical Formula C2sH3sF3N50:2 [1][6]
Molar Mass 533.629 g/mol [1]
CAS Number 306296-47-9 (free base) [1]
599179-03-0 (maleate) [1]

Mechanism of Action

HIV-1 entry into a target T-cell or macrophage is a multi-step process. The viral surface
glycoprotein gp120 first binds to the primary CD4 receptor on the host cell.[1] This binding
induces a conformational change in gp120, exposing a binding site for a co-receptor, which is
typically either CCR5 or CXCR4.[1][9] R5-tropic strains of HIV-1, which are most common,
particularly in early-stage infection, utilize the CCR5 co-receptor.[10] The binding of gp120 to
CCRS5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of
the viral and cellular membranes and subsequent entry of the viral core into the cell.[1]
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Vicriviroc is a noncompetitive, allosteric antagonist of CCRS5.[1][4] It does not compete with the
natural chemokine ligands for the binding site. Instead, it binds to a small hydrophobic pocket
located between the transmembrane helices of the CCR5 receptor, near the extracellular
surface.[1][4][6] This binding event induces a conformational change in the extracellular loops
of CCRS5, which prevents the V3 loop of gp120 from interacting with the co-receptor.[11] By

blocking this critical interaction, Vicriviroc effectively inhibits the entry of R5-tropic HIV-1 into the
cell.[4][5]
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1. Isolate PBMCs
from Healthy Donors

2. Stimulate PBMCs
with PHA for 3 days

3. Plate Cells and Add
Serial Dilutions of Vicriviroc
4. Infect Cells
with R5-Tropic HIV-1
5. Incubate for 7 Days
at 37°C

6. Measure Viral Replication
(p24 ELISA or RT Assay)

(7. Calculate EC50/EC90 Values)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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